molecular formula C15H20N2O4S B2407554 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 1219841-97-0

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2407554
CAS No.: 1219841-97-0
M. Wt: 324.4
InChI Key: QAVTYAPZBKQXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The final step involves the acylation of the piperazine derivative with 2-methoxybenzoyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production at a large scale.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-chlorophenyl)methanone
  • (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-fluorophenyl)methanone
  • (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-bromophenyl)methanone

Uniqueness

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-21-14-5-3-2-4-13(14)15(18)16-8-10-17(11-9-16)22(19,20)12-6-7-12/h2-5,12H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVTYAPZBKQXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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